

Comprehensive Spectroscopic Characterization: 2-(2-Fluorophenoxy)propanoic Acid

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Compound of Interest

Compound Name: 2-(2-Fluorophenoxy)propanoic
acid

CAS No.: 17088-71-0

Cat. No.: B2470676

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Executive Summary & Compound Profile

2-(2-Fluorophenoxy)propanoic acid is an ether-linked carboxylic acid featuring an ortho-fluorinated aromatic ring. Its characterization relies heavily on the distinct electronic effects of the fluorine atom, which introduces significant coupling in NMR (

F-

H and

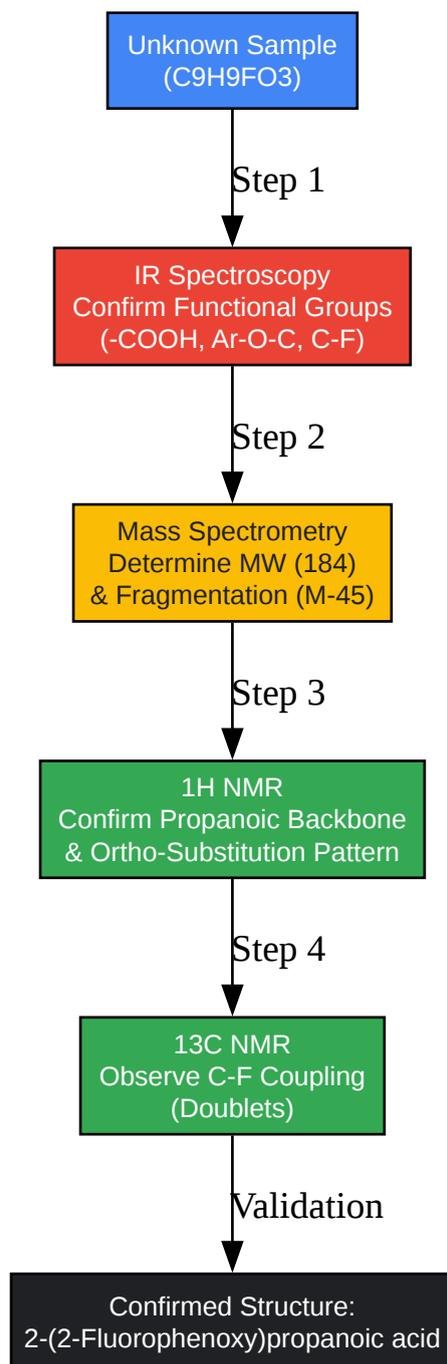
F-

C) and characteristic fragmentation patterns in Mass Spectrometry.

Property	Data
IUPAC Name	2-(2-Fluorophenoxy)propanoic acid
CAS Number	17088-71-0
Molecular Formula	
Molecular Weight	184.16 g/mol
Monoisotopic Mass	184.0536 Da
Key Structural Features	Chiral center (-carbon), Ortho-F substitution, Carboxylic acid dimer

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, differentiating it from its isomers (e.g., 3-fluoro or 4-fluoro analogs).



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Figure 1: Step-wise spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for this compound due to the spin-active

F nucleus (

, 100% abundance), which causes distinctive splitting.

H NMR Data (400 MHz,)

The spectrum is characterized by the propanoic acid "backbone" (quartet + doublet) and a complex aromatic region due to ortho-F coupling.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
COOH	10.5 - 12.0	br s	1H	-	Carboxylic acid proton (exchangeable)
Ar-H (3)	7.05 - 7.15	ddd	1H	-	Aromatic proton ortho to F
Ar-H (5)	6.90 - 7.05	m	2H	-	Aromatic protons meta/para
Ar-H (4/6)	6.85 - 6.95	m	1H	-	Remaining aromatic proton
-CH	4.78	q	1H	-	Methine proton (chiral center)
-CH	1.68	d	3H	-	Methyl group

Interpretation Insight:

- The quartet at ~4.78 ppm is deshielded by the adjacent oxygen and carbonyl group.

- The aromatic region will not show the clean doublets of a para-substituted system. Instead, expect complex multiplets due to overlapping

,

, and

couplings.

C NMR Data (100 MHz,)

Fluorine coupling (

F-

C) turns specific carbon signals into doublets. This is the "fingerprint" for the ortho-isomer.

Carbon	Shift (, ppm)	Splitting (, Hz)	Assignment
C=O	176.5	s	Carboxyl carbon
C-2 (Ar)	153.5	d,	Aromatic C bonded to F
C-1 (Ar)	145.8	d,	Aromatic C bonded to O (Ipso)
C-3 (Ar)	116.5	d,	Aromatic C ortho to F
C-5 (Ar)	124.2	d,	Aromatic C meta to F
C-4 (Ar)	122.8	d,	Aromatic C para to O
C-6 (Ar)	115.2	s (or small d)	Aromatic C ortho to O
-CH	73.5	s	Ether methine
-CH	18.4	s	Methyl

F NMR

- Shift:

-130 to -135 ppm (typical for ortho-substituted fluorobenzenes).
- Pattern: Multiplet (due to coupling with Ar-H).

Mass Spectrometry (MS)

The mass spectrum (EI, 70 eV) follows a fragmentation pathway driven by the stability of the phenoxy radical/cation.

Key Ions

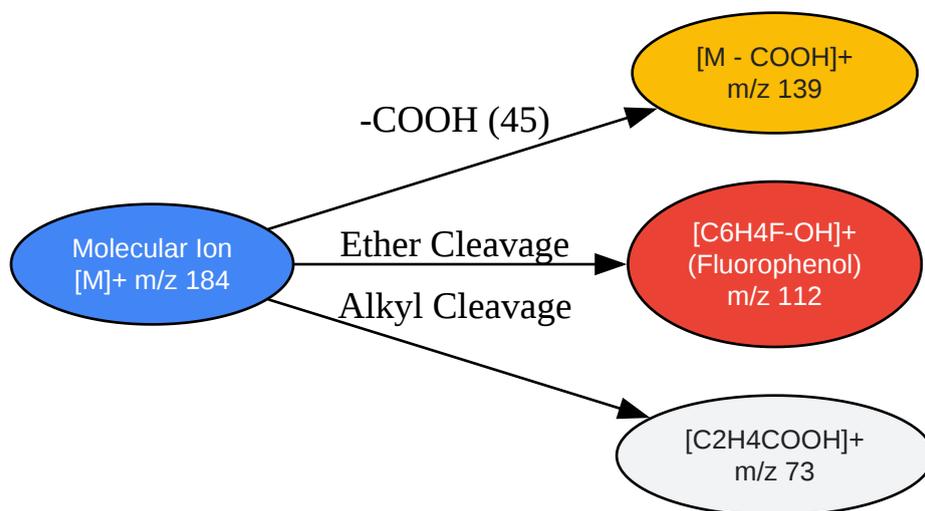
- Molecular Ion (

): m/z 184 (Weak, measurable).
- Base Peak: m/z 139 (M - COOH) or m/z 112 (Fluorophenol radical cation).
- Diagnostic Fragments:
 - m/z 139: Loss of carboxylic acid group

.
 - m/z 112: 2-Fluorophenol fragment

.
 - m/z 95: Loss of OH from fluorophenol fragment (Loss of F is rare).

Fragmentation Pathway Diagram



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Figure 2: Electron Ionization (EI) fragmentation pathway.

Infrared Spectroscopy (IR)

The IR spectrum confirms the carboxylic acid functionality and the aryl ether linkage.

Wavenumber ()	Intensity	Vibration Mode	Notes
2800 - 3200	Broad, Med	O-H Stretch	Characteristic of COOH dimers.
1715 - 1730	Strong	C=O Stretch	Carbonyl group.[1]
1590, 1500	Medium	C=C Aromatic	Benzene ring breathing.
1250 - 1280	Strong	C-F Stretch	Aryl-Fluorine bond (often overlaps with C-O).
1210 - 1240	Strong	C-O-C Stretch	Aryl alkyl ether linkage.
750	Strong	C-H Bending	Ortho-disubstituted benzene ring (out-of-plane).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without line broadening from the carboxylic acid proton:

- Solvent: Use (99.8% D) with 0.03% TMS.
- Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a glass wool plug to remove suspended solids (crucial for accurate integration).
- Exchange (Optional): Add 1 drop of

and shake. The broad singlet at 10-12 ppm (COOH) will disappear, confirming the acidic proton.

Sample Preparation for IR (ATR Method)

- Ensure the ATR crystal (Diamond/ZnSe) is clean (isopropanol wipe).
- Place ~2 mg of solid sample on the crystal.
- Apply pressure using the clamp until the force gauge indicates optimal contact.
- Acquire background spectrum (air) before measurement.

References

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